molecular formula C10H9NO4 B13659638 Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate

Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate

Katalognummer: B13659638
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: MMBOVIVKOWRHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an alkyne with a nitrile oxide in the presence of a catalyst. For example, the cycloaddition reaction of an alkyne with nitrile oxide can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of hydroxylamine hydrochloride (NH2OH·HCl) in refluxing methanol to cyclize intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H9NO4

Molekulargewicht

207.18 g/mol

IUPAC-Name

methyl 5-methoxy-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H9NO4/c1-13-6-3-4-8-7(5-6)9(15-11-8)10(12)14-2/h3-5H,1-2H3

InChI-Schlüssel

MMBOVIVKOWRHJG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(ON=C2C=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.